2,5-dimethyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
2,5-Dimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moietyThe structural resemblance between the imidazo[4,5-b]pyridine scaffold and purines has prompted extensive research into its pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method includes the reaction of 2,3-diaminopyridine with carbon disulfide in boiling ethanol, which introduces sulfur at position 2 of the imidazo[4,5-b]pyridine ring . Another approach involves the use of 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine as starting materials, followed by nucleophilic substitution and subsequent cyclization .
Industrial Production Methods: Industrial production methods for this compound are generally based on scalable synthetic routes that ensure high yields and purity. The use of phase transfer catalysis and solid-liquid reaction conditions has been reported to be effective in producing regioisomers of imidazo[4,5-b]pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be alkylated at different positions, leading to the formation of regioisomers .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated derivatives and alkyl halides are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,5-dimethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an angiotensin II receptor antagonist, blocking the effects of angiotensin II and thereby reducing blood pressure . Additionally, it can modulate the activity of enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
- Imidazo[4,5-c]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine
Comparison: 2,5-Dimethyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other imidazopyridine derivatives, it has shown superior efficacy in certain pharmacological applications, such as antihypertensive and antimicrobial activities .
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2,5-dimethyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H9N3/c1-5-3-4-7-8(9-5)11-6(2)10-7/h3-4H,1-2H3,(H,9,10,11) |
InChI Key |
DMJJJHIFADRWEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=N2)C |
Origin of Product |
United States |
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